8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Description
Structural Classification and Nomenclature
8-Methylpyrazolo[1,5-A]triazin-4(3H)-one belongs to the broader class of azolotriazines, specifically categorized as a 5-aza-9-deazapurine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with the nitrogen atom at position 1 in the pyrazole ring, continuing through the fused triazine system. The molecular formula of this compound is C₆H₆N₄O, with a molecular weight of 150.14 grams per mole, reflecting the addition of a methyl group to the parent pyrazolo[1,5-a]triazin-4(3H)-one structure.
The structural architecture of 8-Methylpyrazolo[1,5-A]triazin-4(3H)-one features a bicyclic heterocyclic system where the pyrazole ring shares two adjacent carbon atoms with the 1,3,5-triazine ring. The compound exists in tautomeric equilibrium, with the 4(3H)-one form representing the dominant tautomer under physiological conditions. The methyl substitution at position 8 significantly influences the compound's electronic distribution and consequently affects its biological activity profile. This substitution pattern differentiates it from other methylated analogs, such as 2-methylpyrazolo[1,5-a]triazin-4(3H)-one, which carries the methyl group at position 2.
The heterocyclic framework contains four nitrogen atoms strategically positioned within the fused ring system, creating multiple sites for potential hydrogen bonding and metal coordination. The carbonyl group at position 4 serves as both a hydrogen bond acceptor and a site for further chemical modification. Crystal structure analysis of related compounds has confirmed that the compound predominantly adopts the keto tautomeric form rather than the enol form, with characteristic carbon-oxygen bond lengths of approximately 1.23 ± 0.01 Å, consistent with typical ketone functionality.
Historical Development in Heterocyclic Chemistry
The pyrazolo[1,5-a]triazine heterocyclic system was first synthesized by Checchi and Ridi in 1957, marking the beginning of systematic investigations into this important class of nitrogen-containing heterocycles. This pioneering work established the foundation for subsequent developments in the synthesis and application of pyrazolotriazine derivatives. The initial synthetic approaches focused on the construction of the triazine ring through annulation reactions involving suitably functionalized pyrazole precursors.
Over the following decades, synthetic methodologies for pyrazolo[1,5-a]triazines have evolved significantly, with researchers developing multiple complementary approaches to access these valuable heterocyclic scaffolds. The synthetic strategies can be broadly categorized into several classes: four-bond formation through cyclization of 3(5)-aminopyrazoles with appropriate carbon and nitrogen fragments, three-bond formation involving carbon-nitrogen fragment incorporation, and two-bond formation strategies utilizing various cyclocondensation reactions.
The development of specific methylated derivatives, including 8-methylpyrazolo[1,5-a]triazin-4(3H)-one, emerged from systematic structure-activity relationship studies aimed at optimizing biological activity. Early investigations revealed that methyl substitution at different positions of the pyrazolotriazine core could dramatically influence both chemical reactivity and biological properties. The introduction of substituents at position 8 proved particularly significant, as this modification often resulted in compounds with enhanced metabolic stability and improved pharmacokinetic profiles compared to unsubstituted analogs.
Modern synthetic approaches to 8-methylpyrazolo[1,5-a]triazin-4(3H)-one typically involve regioselective functionalization of preformed pyrazolotriazine cores or the use of pre-methylated pyrazole building blocks in cyclocondensation reactions. Advanced synthetic techniques, including microwave-assisted synthesis and flow chemistry methods, have been employed to improve reaction efficiency and product yields. The development of these compounds has been closely intertwined with advances in purine medicinal chemistry, as researchers recognized the potential of pyrazolotriazines as purine isosteres.
Significance as a Purine Bioisostere
The pyrazolo[1,5-a]triazine scaffold represents one of the most successful purine bioisosteres developed in medicinal chemistry, with 8-methylpyrazolo[1,5-a]triazin-4(3H)-one exemplifying the potential of this structural class. The close structural resemblance between pyrazolo[1,5-a]triazine and purine nuclei has rationalized the development of these compounds as biologically active agents capable of targeting purinergic signaling receptors and enzymes involved in purine metabolism.
The bioisosteric relationship between 8-methylpyrazolo[1,5-a]triazin-4(3H)-one and naturally occurring purines stems from their shared electronic and steric properties. Both scaffolds contain similar arrangements of nitrogen atoms that can participate in hydrogen bonding networks essential for molecular recognition by biological targets. However, the pyrazolotriazine system offers several advantages over natural purines, including enhanced metabolic stability due to the absence of a vulnerable carbon-8 position that is susceptible to nucleosidase-mediated cleavage in purine compounds.
The strategic positioning of the methyl group at position 8 in 8-methylpyrazolo[1,5-a]triazin-4(3H)-one provides additional benefits as a purine bioisostere. This substitution mimics the natural methyl modifications found in some purine derivatives while conferring resistance to enzymatic degradation. Studies have demonstrated that appropriately substituted pyrazolotriazines can effectively interact with purine-binding sites in various enzymes and receptors, often exhibiting selectivity profiles distinct from their natural purine counterparts.
The application of 8-methylpyrazolo[1,5-a]triazin-4(3H)-one as a purine bioisostere has been explored in multiple therapeutic contexts. Research has focused on its potential as a cyclin-dependent kinase inhibitor, where the compound's ability to occupy purine-binding sites in kinase active sites has shown promise. The bioisosteric approach has enabled the development of compounds with improved pharmacological properties, including enhanced bioavailability, reduced toxicity, and optimized selectivity profiles compared to purine-based therapeutics.
Comparative studies between 8-methylpyrazolo[1,5-a]triazin-4(3H)-one and corresponding purine analogs have revealed important structure-activity relationships. The compound demonstrates the ability to maintain essential binding interactions while offering opportunities for structural modifications that are not possible with natural purines. This flexibility has made the pyrazolotriazine scaffold particularly attractive for medicinal chemists seeking to optimize drug-like properties while preserving biological activity.
Properties
IUPAC Name |
8-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-9-10-5(4)7-3-8-6(10)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYBNDBTGPROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CNC(=O)N2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Methylpyrazolo[1,5-A]triazin-4(3H)-one typically involves the construction of the pyrazolo[1,5-a]triazine core followed by functionalization at the C8 position, in this case introducing a methyl group. The key intermediate in many syntheses is the 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one, which can be further transformed to the target compound.
Microwave-Assisted Sequential One-Pot Synthesis
A highly efficient and sustainable method employs microwave-assisted sequential one-pot synthesis. This approach avoids isolation and purification of intermediates, reducing reaction times and improving yields. The process involves:
- Step 1: Reaction of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate at 0 °C, added slowly (0.2 mL/min), forming N-carbethoxythiourea intermediates.
- Step 2: Microwave heating at 100 °C for 5 minutes to promote cyclization.
- Step 3: Evaporation of solvent (ethyl acetate or tetrahydrofuran), followed by addition of aqueous sodium hydroxide (2N) and microwave irradiation at 80 °C for 3 minutes, yielding 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one intermediates.
- Step 4: Methylation of the sulfur atom with iodomethane in basic ethanol at room temperature for 15–30 minutes to afford 2-(methylsulfanyl) derivatives.
This method achieves excellent yields (up to 94% for intermediate 3a and around 70% for methylated derivatives 4a–n) and allows gram-scale synthesis with minimal work-up steps. The use of tetrahydrofuran as solvent improves solubility and reaction efficiency compared to ethyl acetate.
Conventional Chlorination and Halogenation
For further functionalization, such as chlorination at the C4 position, conventional methods are used:
- Treatment of 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one with phosphorus oxychloride (POCl3) at 110 °C for 3 hours in a sealed vessel.
- Use of excess POCl3 (10 equivalents) and N,N-dimethylaniline as a base.
- Isolation of 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a]triazine intermediate in 94% yield.
Subsequent bromination can be achieved by reacting the chlorinated intermediate with N-bromosuccinimide (NBS) under microwave conditions, providing brominated derivatives necessary for further synthetic elaborations.
Reaction Conditions and Optimization
Key parameters optimized in these syntheses include:
| Parameter | Condition | Effect |
|---|---|---|
| Temperature (microwave) | 100 °C (cyclization), 80 °C (base treatment) | Efficient reaction rates and high yields |
| Solvent | Tetrahydrofuran (THF) preferred | Improved solubility and reaction control |
| Base | NaOH 2N aqueous solution | Promotes cyclization and methylation |
| Methylation reagent | Iodomethane (MeI) | Rapid and selective methylation |
| Addition rate of isothiocyanate | Slow dropwise at 0 °C (0.2 mL/min) | Avoids side reactions and improves yield |
These conditions were found critical for maximizing yield and purity of the target compounds.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of thiourea | 5-Aminopyrazole + ethoxycarbonyl isothiocyanate, 0 °C, slow addition | N-Carbethoxythiourea intermediate | - | Slow addition critical |
| 2 | Cyclization | Microwave heating, 100 °C, 5 min | 2-Thioxo-pyrazolotriazinone (3a) | 94 | Microwave accelerates reaction |
| 3 | Base treatment & cyclization | NaOH 2N, microwave, 80 °C, 3 min | Cyclized intermediate | - | One-pot process |
| 4 | Methylation | Iodomethane, NaOH 2N, EtOH, r.t., 15-30 min | 2-(Methylsulfanyl) derivative (4a) | ~70 | High selectivity |
| 5 | Chlorination (optional) | POCl3 (10 equiv.), N,N-dimethylaniline, 110 °C, 3 h | 4-Chloro intermediate (5) | 94 | Sensitive intermediate, careful purification needed |
| 6 | Bromination (optional) | N-Bromosuccinimide, microwave | Brominated derivative | - | For further functionalization |
Analytical and Structural Confirmation
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) including DEPT135, HMBC, HSQC, NOESY to confirm structural features.
- Infrared (IR) spectroscopy supporting the pyrazolo[1,5-a]triazin-4(3H)-one tautomeric form.
- Melting point and elemental analysis consistent with expected structures.
These analyses confirm the integrity and purity of the synthesized 8-methyl derivatives and related compounds.
Additional Notes
- The microwave-assisted method reduces reaction times from hours to minutes and improves overall sustainability by minimizing solvent use and purification steps.
- The method is adaptable to various C8 substituents beyond methyl, including halogens, cyano, esters, and aryl groups, demonstrating versatility.
- Stability issues with chlorinated intermediates require careful handling to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.
Substitution: Halogenated pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.
Scientific Research Applications
Introduction to 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
This compound is a heterocyclic compound with the chemical formula and a molecular weight of 150.14 g/mol. This compound has garnered interest in various fields due to its unique structural properties and potential applications in medicinal chemistry.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]triazines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
Another prominent application of this compound is its antimicrobial activity. Research has demonstrated that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . The specific mode of action typically involves interference with bacterial protein synthesis or cell wall synthesis.
Agricultural Chemistry
Pesticidal Applications
In agricultural research, compounds like this compound have been explored for their potential as pesticides. Their ability to act as herbicides or fungicides can be attributed to their interaction with specific enzymes or receptors in target organisms, leading to growth inhibition or mortality .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies suggest that this compound can improve thermal stability and mechanical strength when used as an additive in polymer formulations .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new therapeutic agent.
Case Study 3: Agricultural Use
In agricultural trials, formulations containing this compound were tested against various pests. Results showed significant reductions in pest populations and crop damage compared to untreated controls. This highlights the compound's potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one primarily involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents at the C8 position significantly impact physicochemical properties and biological activity. Below is a comparative analysis of select derivatives:
Pharmacological Activity
- Kinase Inhibition : 8-Methyl derivatives exhibit micromolar-level cytotoxicity in prostate and colon cancer cell lines, comparable to bromo and aryl analogues .
- Stability: The keto tautomer predominates (confirmed by NMR/IR), enhancing stability compared to enolic forms in unsubstituted derivatives .
Stability and Reactivity
Biological Activity
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one (CAS No. 77668-03-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, highlighting its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrazolo-triazine core structure, which is known for its ability to interact with biological targets effectively.
Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by acid-promoted cyclization to form the desired triazine derivative .
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibit significant antitumor properties. These compounds act as inhibitors of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Inhibition of TP leads to reduced tumor cell proliferation and enhanced apoptosis .
Table 1: Antitumor Activity of Pyrazolo[1,5-a][1,3,5]triazin Derivatives
Antimicrobial Properties
The pyrazolo[1,5-a][1,3,5]triazine derivatives have also shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Neuroprotective Effects
Studies have indicated that compounds within this class can exhibit neuroprotective effects. They potentially mitigate the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[1,5-a][1,3,5]triazine derivatives in a preclinical model for cancer treatment. The study demonstrated that specific substitutions on the triazine ring significantly enhanced the antitumor efficacy against Ehrlich Ascites Carcinoma (EAC) cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Quantitative structure-activity relationship (QSAR) studies have been employed to identify key molecular descriptors that correlate with biological activity. These studies suggest that electron-donating or withdrawing groups significantly affect the compound's potency .
Table 2: Summary of Structural Modifications and Their Effects on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increased potency |
| Chlorine atom | Enhanced selectivity |
| Hydroxyl group | Improved solubility |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 8-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via a two-step protocol starting from 5-aminopyrazole derivatives. For example, reaction with ethoxycarbonyl isocyanate/thiocyanate forms N-ethoxycarbonyl-N’-(pyrazol-3-yl) ureas/thioureas intermediates, followed by intramolecular cyclization using sodium ethoxide. This method yields pyrazolo[1,5-a][1,3,5]triazin-4-ones, with higher efficiency observed when using ethoxycarbonyl isothiocyanate . Alternative routes involve microwave-assisted one-pot synthesis or palladium-catalyzed cross-coupling for functionalized derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Structural elucidation relies on a combination of:
- 1H/13C NMR : To confirm substitution patterns and heterocyclic ring fusion.
- IR Spectroscopy : For identifying carbonyl (C=O) and thiocarbonyl (C=S) groups.
- Mass Spectrometry (MS) : To determine molecular ion peaks and fragmentation pathways.
- Elemental Analysis : To verify purity and stoichiometry .
Q. How can researchers optimize reaction conditions for cyclization steps in pyrazolo-triazine synthesis?
- Methodological Answer : Cyclization efficiency depends on:
- Base Selection : Sodium ethoxide or potassium carbonate is preferred for deprotonation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature Control : Microwave irradiation reduces reaction time (e.g., 30–60 minutes at 100–120°C) compared to conventional heating .
Advanced Research Questions
Q. How do structural modifications at the 8-methyl position influence the compound’s physicochemical properties?
- Methodological Answer : Substituents at the 8-position alter electronic and steric profiles:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the triazine ring, enhancing reactivity in nucleophilic substitutions.
- Bulkier Substituents : May hinder π-stacking interactions, affecting solubility and crystallinity.
- Example : Bromination at the 8-position (e.g., 8-bromo derivatives) enables further functionalization via Suzuki-Miyaura coupling .
Q. What computational strategies are effective for predicting the reactivity of pyrazolo-triazine derivatives in medicinal chemistry?
- Methodological Answer :
- DFT Calculations : To model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : For evaluating binding affinity to biological targets (e.g., kinases, receptors).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo-triazine derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines to differentiate specific vs. off-target effects.
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 2-thioxo vs. 2-oxo derivatives) to identify pharmacophoric motifs.
- In Vivo Validation : Use rodent models to confirm in vitro findings and assess toxicity thresholds .
Q. What advanced purification techniques are recommended for isolating pyrazolo-triazine derivatives with high enantiomeric excess?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IC).
- Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives).
- HPLC-MS : For real-time monitoring of enantiomeric ratios .
Research Design & Data Analysis
Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation via HPLC.
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes.
- Light/Heat Stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify degradation pathways .
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in pyrazolo-triazine research?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
